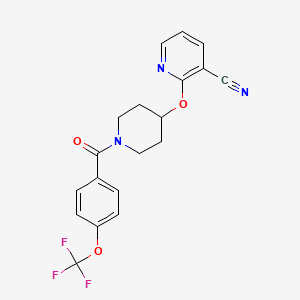![molecular formula C22H22N4O4S B2963882 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide CAS No. 2319894-97-6](/img/structure/B2963882.png)
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzamide moiety. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride . This intermediate is then reacted with 6-phenylpyrimidin-4-ylmethylamine to form the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(morpholine-4-sulfonyl)-phenol
- (6-morpholino-2-phenyl-4-pyrimidinyl)methyl phenyl sulfone
- 4-(3-nitrophenylsulfonyl)morpholine
Uniqueness
4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-22(23-15-19-14-21(25-16-24-19)17-4-2-1-3-5-17)18-6-8-20(9-7-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARNHEXNAVXNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)
![N-(2-ethoxyphenyl)(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)carboxamide](/img/structure/B2963804.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2963805.png)
![Tert-butyl N-[[(1R,3S)-3-formylcyclohexyl]methyl]carbamate](/img/structure/B2963806.png)

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2963808.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2963809.png)


![2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2963814.png)
![methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate](/img/structure/B2963815.png)

![3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2963819.png)
![5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2963820.png)
